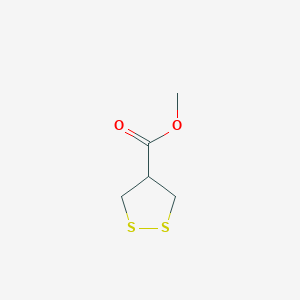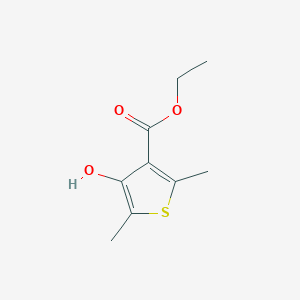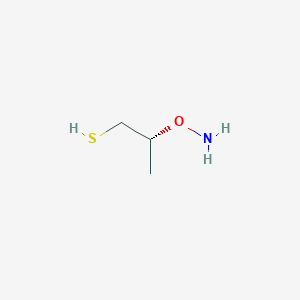
Acetoxyvalerenicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxyvalerenic acid: is a sesquiterpenoid compound derived from the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents found in valerian root extracts, which are commonly used for their sedative and anxiolytic properties . The compound has a molecular formula of C17H24O4 and a molecular weight of 292.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method is the supercritical fluid extraction using carbon dioxide (CO2) under specific pressures and temperatures. This method can be enhanced by adding ethanol or methanol as modifiers to achieve higher yields .
Industrial Production Methods: In industrial settings, acetoxyvalerenic acid is typically extracted from valerian roots using hydroalcoholic mixtures. The roots are macerated or percolated with 60-70% ethanol, and the extracts are then dried to facilitate incorporation into various products such as tablets and capsules .
Analyse Chemischer Reaktionen
Types of Reactions: Acetoxyvalerenic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acetoxyvalerenic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetoxyvalerenic acid is used as a reference substance in analytical chemistry for the quality control of valerian root extracts. It is also employed in the study of sesquiterpenoid biosynthesis .
Biology: In biological research, acetoxyvalerenic acid is investigated for its role in modulating GABA-A receptors, which are crucial for its sedative and anxiolytic effects .
Medicine: The compound is studied for its potential therapeutic applications in treating insomnia, anxiety, and other nervous disorders. It is also explored for its pharmacokinetics and bioavailability in humans .
Industry: Acetoxyvalerenic acid is used in the production of dietary supplements and herbal medicines. It is also utilized in the development of natural sedative products .
Wirkmechanismus
Acetoxyvalerenic acid exerts its effects primarily through the modulation of GABA-A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) on the central nervous system. This modulation leads to sedative and anxiolytic effects, making it useful in treating insomnia and anxiety . The compound does not bind to benzodiazepine binding sites, indicating a unique mechanism of action compared to other sedatives .
Vergleich Mit ähnlichen Verbindungen
- Valerenic acid
- Hydroxyvalerenic acid
- Valerenal
Comparison:
- Valerenic acid: Like acetoxyvalerenic acid, valerenic acid is a major constituent of valerian root extracts and exhibits similar sedative and anxiolytic properties. acetoxyvalerenic acid has a unique acetoxy group that may influence its pharmacokinetics and bioavailability .
- Hydroxyvalerenic acid: This compound is another derivative of valerenic acid and shares similar biological activities. It is often formed during the storage of valerian extracts under unfavorable conditions .
- Valerenal: Valerenal is a related sesquiterpenoid with sedative properties. It differs structurally from acetoxyvalerenic acid and may have distinct pharmacological effects .
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(E)-5-acetyloxypent-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-2-4-7(9)10/h2,4H,3,5H2,1H3,(H,9,10)/b4-2+ |
InChI-Schlüssel |
ILHZPXWIUWEACT-DUXPYHPUSA-N |
Isomerische SMILES |
CC(=O)OCC/C=C/C(=O)O |
Kanonische SMILES |
CC(=O)OCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)








